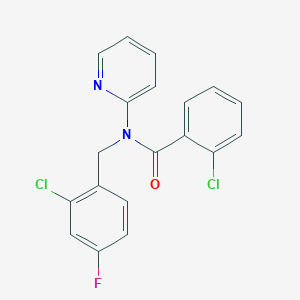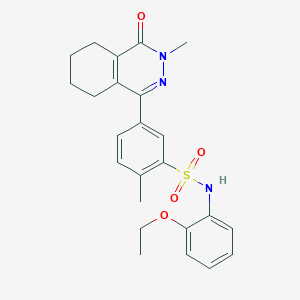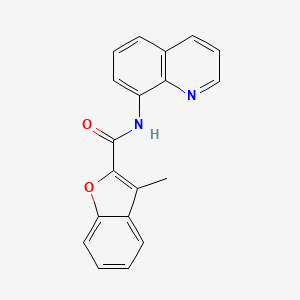
2-chloro-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and pyridinyl groups attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amine group is acylated with a suitable acyl chloride to form the benzamide core.
Substitution: The chloro and fluoro groups are introduced through nucleophilic aromatic substitution reactions.
Coupling: Finally, the pyridinyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-Chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-yl)benzamide
- 2-Chloro-N-(2-chloro-4-fluorophenyl)-N-(pyridin-3-yl)benzamide
- 2-Chloro-N-(2-chloro-4-fluorophenyl)-N-(pyridin-4-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
特性
分子式 |
C19H13Cl2FN2O |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
2-chloro-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H13Cl2FN2O/c20-16-6-2-1-5-15(16)19(25)24(18-7-3-4-10-23-18)12-13-8-9-14(22)11-17(13)21/h1-11H,12H2 |
InChIキー |
NICPXASUGAQAFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308711.png)
![N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B11308723.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308724.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11308731.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11308748.png)
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308753.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11308759.png)
![4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B11308762.png)
![Ethyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11308768.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11308769.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11308771.png)
![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11308775.png)

